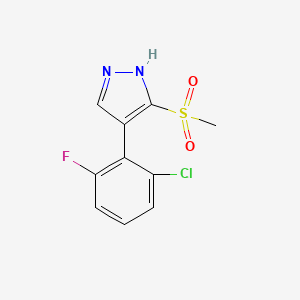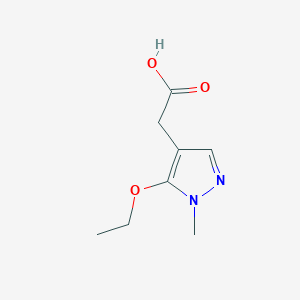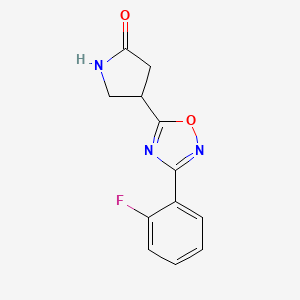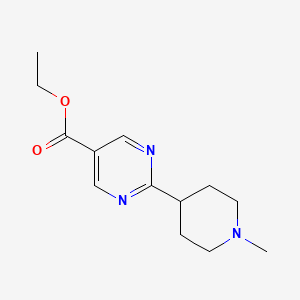
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzene, is reacted with the pyrazole intermediate.
Addition of the methylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the substituents.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified pyrazole derivatives.
Substitution: Various substituted phenyl-pyrazole compounds.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- **2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methylpyrimidine
- **1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Uniqueness
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring, along with a methylsulfonyl group, makes it distinct from other similar compounds.
特性
分子式 |
C10H8ClFN2O2S |
|---|---|
分子量 |
274.70 g/mol |
IUPAC名 |
4-(2-chloro-6-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-17(15,16)10-6(5-13-14-10)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) |
InChIキー |
MOOTVIDGHISPDI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)

